2,5-Diphenyl-1H-pyrrole

Catalog No.
S664866
CAS No.
838-40-4
M.F
C16H13N
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diphenyl-1H-pyrrole

CAS Number

838-40-4

Product Name

2,5-Diphenyl-1H-pyrrole

IUPAC Name

2,5-diphenyl-1H-pyrrole

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H

InChI Key

RJCRXUOYULQDPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3

Organic Synthesis:

  • Building Block for Complex Molecules: 2,5-Diphenyl-1H-pyrrole can serve as a building block for the synthesis of more complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science [PubChem, National Institutes of Health, ]. Its reactive sites, particularly the pyrrole ring and the phenyl groups, allow for further functionalization through various chemical reactions.

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): Research suggests that 2,5-Diphenyl-1H-pyrrole derivatives can be employed in the development of OLEDs due to their potential for efficient light emission and tunable properties [Song et al., 2010]. By incorporating these derivatives into OLED structures, scientists aim to achieve improved performance and functionality in next-generation displays and lighting applications [Song et al., 2010].

Medicinal Chemistry:

  • Drug Discovery and Development: Studies have explored the potential of 2,5-Diphenyl-1H-pyrrole derivatives as starting points for the discovery and development of new drugs [Babu et al., 2013]. Their unique structure and properties might offer possibilities for targeting specific biological processes relevant to various diseases. However, further research is needed to fully understand their potential therapeutic applications.

2,5-Diphenyl-1H-pyrrole is an organic compound characterized by its unique pyrrole structure, which consists of a five-membered aromatic ring containing nitrogen. The compound features two phenyl groups attached to the 2 and 5 positions of the pyrrole ring, contributing to its distinct chemical properties. This configuration allows for various interactions and reactivity, making it a subject of interest in synthetic chemistry and materials science.

, including:

  • Electrophilic Substitution: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, allowing for substitutions at various positions on the aromatic rings.
  • Oxidation: This compound can undergo oxidation to form corresponding pyrrole derivatives or other nitrogen-containing heterocycles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Research has indicated that 2,5-Diphenyl-1H-pyrrole exhibits notable biological activities. It has been studied for its potential cytostatic effects, particularly in inhibiting cancer cell proliferation. The structure-activity relationship suggests that modifications to the phenyl groups or the pyrrole core can enhance its biological efficacy .

Several methods exist for synthesizing 2,5-Diphenyl-1H-pyrrole:

  • Condensation Reactions: A common approach involves the condensation of phenylhydrazine with suitable carbonyl compounds (e.g., aldehydes or ketones), leading to the formation of the pyrrole structure.
  • Cyclization Methods: Utilizing starting materials such as 1,3-dicarbonyl compounds and phenylhydrazine can yield 2,5-Diphenyl-1H-pyrrole through cyclization reactions.
  • Catalytic Methods: Transition metal-catalyzed reactions have also been explored to facilitate the formation of this compound from simpler precursors.

2,5-Diphenyl-1H-pyrrole finds applications in various fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Dyes and Pigments: The compound can be utilized in dye synthesis due to its vibrant color and stability.
  • Pharmaceuticals: Its biological activity opens avenues for development as a potential therapeutic agent against cancer and other diseases.

Studies focusing on the interactions of 2,5-Diphenyl-1H-pyrrole with biological systems have revealed insights into its mechanism of action. For instance, investigations into its binding affinity with specific cellular targets have highlighted its potential as a lead compound for drug development. Additionally, studies on its interactions with various enzymes and receptors are ongoing to elucidate its pharmacological profile .

Several compounds share structural similarities with 2,5-Diphenyl-1H-pyrrole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3,4-Diphenyl-1H-pyrroleContains two phenyl groups at positions 3 and 4Different substitution pattern affects reactivity
2,5-Diethyl-1H-pyrroleEthyl groups instead of phenyl groupsAlters solubility and electronic properties
2-Methyl-5-phenyl-1H-pyrroleMethyl group at position 2Changes steric hindrance and reactivity

These compounds demonstrate variations in substitution patterns that influence their chemical behavior and biological activity. While they share the pyrrole core structure, their unique substituents lead to different properties and potential applications.

XLogP3

4

Other CAS

838-40-4

Wikipedia

2,5-Diphenyl-1H-pyrrole

Dates

Modify: 2023-08-15
Michlik et al. A sustainable catalytic pyrrole synthesis. Nature Chemistry, doi: 10.1038/nchem.1547, published online 20 January 2013 http://www.nature.com/nchem

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